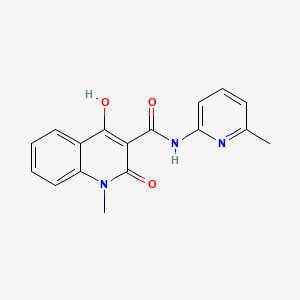
2,3-Furandione, 4-acetyldihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Furandione, 4-acetyldihydro-: , also known by its chemical formula C₆H₆O₄ , is a compound with the following structure:
Structure:HOOC-CO-CH₂-CO-CHO
It is a derivative of furan-2,3-dione (maleic anhydride) in which one of the carbonyl groups has been reduced to a hydroxyl group. The compound exhibits interesting reactivity due to its fused furan ring and carbonyl functionality.
Méthodes De Préparation
Synthetic Routes::
- Hydrogenation of Maleic Anhydride:
- Maleic anhydride undergoes catalytic hydrogenation to yield 2,3-furandione, 4-acetyldihydro-. The reaction typically occurs under mild conditions using a suitable hydrogenation catalyst (e.g., palladium on carbon) and a hydrogen source.
- The reaction proceeds as follows:
Maleic Anhydride+H₂→2,3-Furandione, 4-acetyldihydro-
- Industrial-scale production methods for this compound are not widely documented. It is primarily synthesized in research laboratories for specific applications.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: 2,3-Furandione, 4-acetyldihydro- can be oxidized back to maleic anhydride under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl groups.
Hydrolysis: Hydrolysis of the ester linkage can yield the corresponding diacid.
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.
- Reduction of maleic anhydride yields 2,3-furandione, 4-acetyldihydro- as the major product.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Materials Science: Investigated for its potential in polymer chemistry.
Medicine: Limited research on its biological activity; further studies are needed.
Industry: Rarely employed due to its specialized nature.
Mécanisme D'action
- The exact mechanism of action for 2,3-furandione, 4-acetyldihydro- remains unclear. It likely interacts with cellular components due to its carbonyl groups and furan ring.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Numéro CAS |
61203-07-4 |
|---|---|
Formule moléculaire |
C6H6O4 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
4-acetyloxolane-2,3-dione |
InChI |
InChI=1S/C6H6O4/c1-3(7)4-2-10-6(9)5(4)8/h4H,2H2,1H3 |
Clé InChI |
NILJTCCLWYQQST-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1COC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


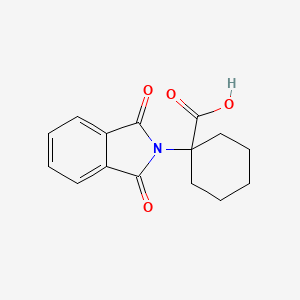

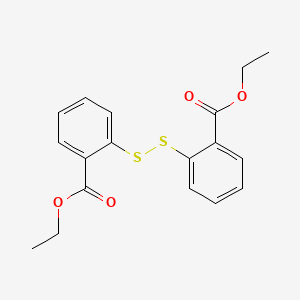
![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)
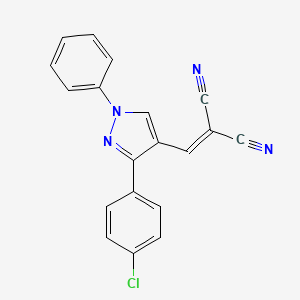
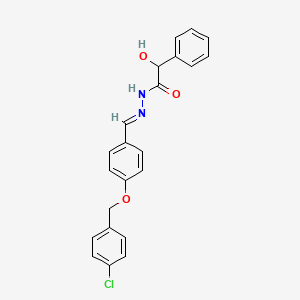
![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998074.png)

![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)

![7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998091.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11998092.png)
